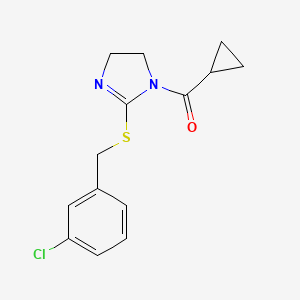

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone

Description

(2-((3-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone is a synthetic small molecule featuring a 4,5-dihydroimidazole (imidazoline) core. Key structural elements include:

- Thioether linkage: A sulfur atom connects the imidazoline ring to a 3-chlorobenzyl group.

- Cyclopropyl methanone: A cyclopropane ring fused to a ketone group at the N1 position of the imidazoline.

This compound belongs to a broader class of imidazole derivatives, which are known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The chlorine substituent at the meta-position of the benzyl group and the rigid cyclopropane moiety may enhance target binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c15-12-3-1-2-10(8-12)9-19-14-16-6-7-17(14)13(18)11-4-5-11/h1-3,8,11H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFYIIXBNLPWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone typically involves multiple steps, starting with the preparation of the key intermediates One common route involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzyl isothiocyanate This intermediate is then reacted with 4,5-dihydro-1H-imidazole to yield the desired imidazole derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its imidazole ring is known to interact with metal ions and enzymes, making it a candidate for enzyme inhibition studies and metalloprotein research.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate enzyme activity and interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile allows for the development of new polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the chlorobenzyl thioether group can undergo redox reactions, influencing cellular redox states and enzyme activities. The cyclopropyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to QFM (e.g., nucleophilic substitution of imidazoline thiols with chlorobenzyl halides) , though the cyclopropyl methanone group may require additional steps, such as Friedel-Crafts acylation.

- Metabolic Stability : The cyclopropane group may resist oxidative metabolism better than linear alkyl chains, as seen in other cyclopropane-containing drugs .

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone is a novel organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 250.77 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities, and a cyclopropyl group that may contribute to its pharmacological properties.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that it interacts with specific cellular targets such as enzymes or receptors involved in various signaling pathways. This interaction may lead to modulation of cellular functions, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties against both gram-positive and gram-negative bacteria.

- Antitumor Activity : Research indicates potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

A study demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the thioether linkage in our compound could enhance its ability to disrupt microbial membranes or inhibit essential metabolic pathways.

Antitumor Activity

Recent findings indicate that related imidazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. The cytotoxicity was assessed using IC50 values, which measure the concentration required to inhibit cell proliferation by 50%. For instance, related compounds have demonstrated IC50 values ranging from 10 µM to 30 µM against different cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:

| Modification | Effect on Biological Activity |

|---|---|

| Replacement of cyclopropyl | Altered binding affinity and selectivity |

| Variation in halogen substituents | Enhanced potency against specific targets |

| Modification of the thioether group | Improved solubility and bioavailability |

Case Studies

- Antimicrobial Efficacy : In vitro studies have shown that similar thioether-containing imidazoles exhibit minimum inhibitory concentrations (MICs) effective against resistant strains of Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assessment : A series of derivatives were tested against human cancer cell lines, revealing that certain structural modifications significantly enhanced cytotoxic effects. For example, compounds with electron-withdrawing groups showed increased potency compared to their electron-donating counterparts .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of cyclopropanecarboxylic acid derivatives with 4,5-dihydro-1H-imidazole precursors.

- Step 2: Thioether formation using 3-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiol:imidazole intermediates) and inert atmospheres to prevent oxidation of the thioether group.

Q. How is the molecular structure confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

- Crystallization: Use ethanol/water mixtures for slow evaporation.

- Data Collection: At 90 K to minimize thermal motion artifacts.

- Validation: Compare bond lengths (e.g., C–S: ~1.81 Å) and angles with density functional theory (DFT) calculations .

Advanced Research Questions

Q. What computational methods are suitable for analyzing electronic properties and binding interactions?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d,p) basis sets to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

- Molecular Docking: Employ AutoDock Vina with protein targets (e.g., kinases) using PDB structures (e.g., 1ATP for ATP-binding sites). Focus on the cyclopropane moiety’s steric effects and chlorine’s hydrophobic interactions .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).

- Purity Issues: Validate compound purity (>95% via HPLC, C18 column, acetonitrile/water mobile phase) .

- Structural Analogues: Compare with derivatives like 2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone (see Table 1 below) .

Q. Table 1: Comparative Bioactivity of Imidazole Derivatives

| Compound Code | Substituent (R) | Biological Activity (IC₅₀, μM) |

|---|---|---|

| 6a | -C₆H₅(p-OCH₃) | 12.4 (Anti-inflammatory) |

| 6b | -C₆H₅(p-CH₃) | 8.9 (Antimicrobial) |

Mechanistic and Structural Analysis

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How does the 3-chlorobenzyl group influence stability and reactivity?

Methodological Answer:

- Stability: The electron-withdrawing Cl group reduces electron density on the benzyl ring, enhancing resistance to electrophilic substitution.

- Reactivity: The thioether linkage is prone to oxidation (e.g., to sulfoxide); stabilize with antioxidants like BHT during storage .

Data-Driven Research Design

Q. How to design SAR studies for optimizing bioactivity?

Methodological Answer:

Q. What are the limitations of current synthetic methods?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.